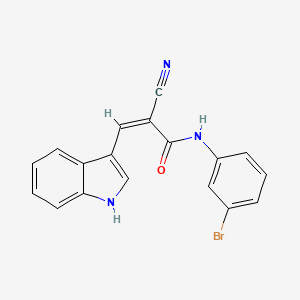

![molecular formula C16H13N3O3S2 B3739422 N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3739422.png)

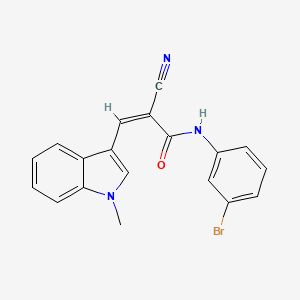

N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide

Descripción general

Descripción

“N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide” is a compound that belongs to the benzothiazole class . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Molecular Structure Analysis

The molecular structure of “N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide” is characterized by a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis

“N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide” has a molecular weight of 237.24 and is a solid at room temperature .Aplicaciones Científicas De Investigación

Drug Development and Therapeutics

The benzothiazole moiety present in this compound is associated with a wide range of biological activities. It has been shown to inhibit ubiquitin ligases, which are involved in protein degradation pathways. This inhibition can be leveraged in the development of therapies for diseases where protein degradation plays a role, such as neurodegenerative disorders .

Antiprotozoal Activity

N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide derivatives have been evaluated for their antiprotozoal activity. They could serve as reference compounds for the extraction of guaianolide from plants and for assessing in vitro antiprotozoal activity, which is crucial in the treatment of diseases like malaria and leishmaniasis .

Laboratory Techniques and Informatics

Compounds like CBMicro_043341 can be used in laboratory information management systems (LIMS) to manage the flow of samples and associated data, thereby improving lab efficiency. They can also play a role in the standardization of workflows, tests, and procedures .

Non-Destructive Imaging

The structural features of this compound suggest potential applications in non-destructive imaging techniques such as micro-computed tomography (micro-CT). This application is valuable in the morphological study of biological samples without causing damage .

Micro(bio)robotics

In the field of microbiorobotics, which intersects biomedical and environmental engineering, the compound’s derivatives could be used in the design and fabrication of microbiorobots. These robots can be employed in targeted drug delivery systems or as part of environmental monitoring systems .

Nuclear Receptor Disorders

The benzothiazol moiety is known to have therapeutic implications for disorders associated with nuclear hormone receptors. This compound could be part of the synthesis of molecules that interact with these receptors, offering potential treatments for related diseases .

Data Storage and Security

In informatics, the compound could be involved in the development of new materials for data storage devices, particularly in securing scientific data. Its derivatives might influence the physical properties of storage media, enhancing durability and data retention .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S2/c20-15(17-9-11-4-2-1-3-5-11)10-23-16-18-13-7-6-12(19(21)22)8-14(13)24-16/h1-8H,9-10H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPJHZWWIZCOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

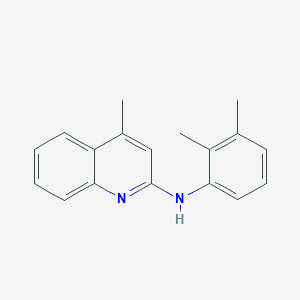

![N'-[1-(1-azepanylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B3739371.png)

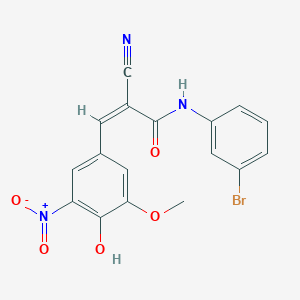

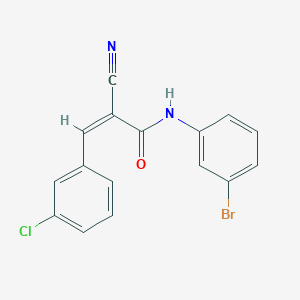

![N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide](/img/structure/B3739382.png)

![2-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B3739393.png)

![2-{2-[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3739408.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B3739430.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B3739444.png)

![2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B3739457.png)

![2-(3-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B3739463.png)